(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Overview
Description
(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Enzymatic Kinetic Resolution and Synthesis
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, closely related to (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, has been studied for the preparation of chiral organoselenanes and organotelluranes. This process involves lipase-catalyzed transesterification and shows excellent enantioselectivity, leading to the synthesis of optically pure (R)- and (S)-enantiomers (Piovan, Pasquini, & Andrade, 2011).
2. Diels-Alder Reactions
tert-Butyl carbamates, including variants like this compound, are used in Diels-Alder reactions, which are crucial for constructing complex organic structures. This technique is essential in the synthesis of various organic compounds, including those with potential medicinal applications (Padwa, Brodney, & Lynch, 2003).
3. Novel Reduction Reactions
The compound has been used in novel reduction reactions with lithium alkoxides, demonstrating its utility in complex organic syntheses and manipulations. Such studies expand the potential applications of these carbamates in various chemical synthesis processes (Sokeirik et al., 2006).
4. Synthesis of Biologically Active Compounds
It serves as an important intermediate in the synthesis of various biologically active compounds. This demonstrates its significance in pharmaceutical research and drug development processes (Zhao et al., 2017).
5. Synthesis of Antimicrobial Agents
The compound has been used in the synthesis of novel antimicrobial agents, indicating its potential in the development of new treatments for infections and diseases (Doraswamy & Ramana, 2013).
Mechanism of Action
Target of Action
The primary target of ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a carbamate ester, is likely to be acetylcholinesterase (AChE) . AChE is a key enzyme in the nervous system of animals, terminating impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Carbamate esters, including ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate, can inhibit AChE by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of these compounds depends largely on their affinity for the enzyme and the reactivity of the ester .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQMGYJYMXOEU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193086 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-25-7 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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